molecular formula C8H15Cl2N3 B1419386 4-(1H-pyrazol-1-yl)piperidine dihydrochloride CAS No. 1181458-83-2

4-(1H-pyrazol-1-yl)piperidine dihydrochloride

Cat. No.: B1419386
CAS No.: 1181458-83-2
M. Wt: 224.13 g/mol
InChI Key: LTPXWAXYEKDNKN-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-1-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N3 It is a derivative of piperidine and pyrazole, two important heterocyclic compounds

Biochemical Analysis

Biochemical Properties

4-(1H-pyrazol-1-yl)piperidine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols . This inhibition can lead to the modulation of inflammatory responses and blood pressure regulation. The compound’s interaction with sEH involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex .

Cellular Effects

This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those related to inflammation and oxidative stress. By inhibiting sEH, the compound can reduce the production of pro-inflammatory mediators and enhance the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs) . This modulation of signaling pathways can lead to changes in gene expression and cellular metabolism, promoting cell survival and reducing oxidative damage.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of sEH. The compound forms hydrogen bonds with key amino acid residues in the enzyme’s active site, leading to the inhibition of its catalytic activity . This inhibition prevents the conversion of epoxides to diols, thereby maintaining higher levels of EETs, which have protective effects on the cardiovascular system and anti-inflammatory properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that the compound can maintain its inhibitory effects on sEH, leading to sustained anti-inflammatory and cardioprotective effects in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits sEH without causing significant toxicity . At higher doses, some adverse effects such as mild gastrointestinal disturbances and liver enzyme elevation have been observed . These findings suggest a threshold effect, where the compound’s beneficial effects are maximized at optimal dosages, while higher doses may lead to toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of epoxides. The compound interacts with sEH, preventing the hydrolysis of epoxides to diols . This interaction can affect metabolic flux and alter the levels of various metabolites, including EETs and diols . The modulation of these pathways can have significant implications for inflammation, cardiovascular health, and cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters and binding proteins, which facilitate its uptake and accumulation in target tissues . This distribution pattern ensures that the compound reaches its site of action, where it can exert its inhibitory effects on sEH.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with sEH . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments . Its activity is mainly confined to the cytoplasm, where it can effectively inhibit sEH and modulate cellular processes related to inflammation and oxidative stress.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-1-yl)piperidine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine with pyrazole under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions employed. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(1H-pyrazol-1-yl)piperidine dihydrochloride include:

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .

Properties

IUPAC Name

4-pyrazol-1-ylpiperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-4-10-11(7-1)8-2-5-9-6-3-8;;/h1,4,7-9H,2-3,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPXWAXYEKDNKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181458-83-2
Record name 4-(1H-pyrazol-1-yl)piperidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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